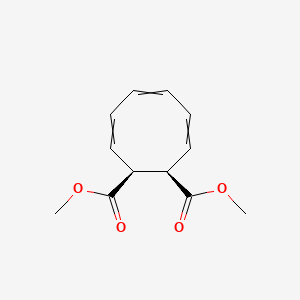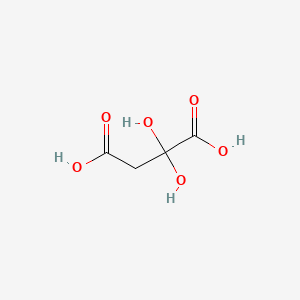
Agn-PC-0nig3H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3H involves several steps, typically starting with the preparation of precursor materials. One common method involves the chemical reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) under controlled pH conditions . The optimal conditions for this reaction include a pH of 8 and specific concentrations of the reagents: 0.01 M AgNO3, 0.06 M TSC, and 0.01 M NaBH4 .
Industrial Production Methods
Industrial production of this compound often employs the polyol method, which is preferred for its dimension controllability, cost-effectiveness, and high productivity . This method involves the reduction of silver ions in a polyol medium, such as ethylene glycol, in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP).
化学反応の分析
Types of Reactions
Agn-PC-0nig3H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halogenated compounds and strong acids or bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce silver nanoparticles.
科学的研究の応用
Agn-PC-0nig3H has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive materials and electronic components.
作用機序
The mechanism of action of Agn-PC-0nig3H involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts cellular processes and induces apoptosis .
類似化合物との比較
Similar Compounds
Silver Nanoparticles (AgNPs): Similar in terms of antimicrobial properties and applications in nanotechnology.
Gold Nanoparticles (AuNPs): Used in similar applications but with different physicochemical properties.
Copper Nanoparticles (CuNPs): Another comparable compound with distinct properties and uses.
Uniqueness
Agn-PC-0nig3H stands out due to its specific molecular structure and unique combination of properties, making it particularly effective in certain applications, such as targeted drug delivery and advanced material synthesis .
特性
CAS番号 |
61074-91-7 |
|---|---|
分子式 |
C19H15N3O3 |
分子量 |
333.3 g/mol |
IUPAC名 |
3-(4-nitro-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C19H15N3O3/c1-2-6-15-13-16(22(23)24)9-11-18(15)25-19-12-10-17(20-21-19)14-7-4-3-5-8-14/h2-5,7-13H,1,6H2 |
InChIキー |
DJOGOLHYHXJMNX-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)
![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
